Cas no 101670-68-2 (3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide)

3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide structure
101670-68-2 structure
Product Name:3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide
Numero CAS:101670-68-2
MF:C17H16N4O4
MW:340.333343505859
CID:154400
PubChem ID:58713
Update Time:2025-04-19

3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide
    • N'-benzyl-5-methyl-N'-(5-methyl-1,2-oxazole-3-carbonyl)-1,2-oxazole-3-carbohydrazide
    • 1-(Benzyl)-1.2-bis< 5-methyl-3-isoxazolylcarbonyl> -hydrazin
    • 1-Benzyl-1,2-bis(5-methyl-3-isoxazolylcarbonyl)hydrazine
    • 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazide
    • AC1L1PLP
    • BRN 0846249
    • LS-86610
    • N-benzyl-5-methyl-N'-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-1,2-oxazole-3-carbohydrazide
    • N-benzyl-N,N'-bis-(5-methyl-isoxazole-3-carbonyl)-hydrazine
    • DTXSID20144112
    • 101670-68-2
    • Inchi: 1S/C17H16N4O4/c1-11-8-14(19-24-11)16(22)18-21(10-13-6-4-3-5-7-13)17(23)15-9-12(2)25-20-15/h3-9H,10H2,1-2H3,(H,18,22)
    • Chiave InChI: FVTKCSCDMPLVTQ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)=CC(C(N(CC2C=CC=CC=2)NC(C2C=C(C)ON=2)=O)=O)=N1

Proprietà calcolate

  • Massa esatta: 340.11728
  • Massa monoisotopica: 340.11715500g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 483
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 102Ų

Proprietà sperimentali

  • PSA: 101.47
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm